molecular formula C27H26BN3O2 B3027290 2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine CAS No. 1269508-31-7

2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine

Cat. No. B3027290
CAS RN: 1269508-31-7
M. Wt: 435.3 g/mol
InChI Key: FXHGBACNYDFALU-UHFFFAOYSA-N
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Description

The compound “2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine” has the molecular formula C27H26BN3O2 . It has a molecular weight of 435.3 g/mol . The compound is also known by other synonyms such as “2,4-diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine” and “2,4-Diphenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine” among others .


Molecular Structure Analysis

The compound’s structure includes a 1,3,5-triazine ring substituted with phenyl groups at the 2 and 4 positions and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl phenyl group at the 6 position . The InChI code for the compound is "1S/C27H26BN3O2/c1-26(2)27(3,4)33-28(32-26)22-17-11-16-21(18-22)25-30-23(19-12-7-5-8-13-19)29-24(31-25)20-14-9-6-10-15-20/h5-18H,1-4H3" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 435.3 g/mol . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass of the compound is 435.2118072 g/mol .

Scientific Research Applications

Safety and Hazards

The compound is associated with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . Precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Mechanism of Action

Target of Action

It’s known that the compound contains aboronic acid pinacol ester group , which is commonly used in Suzuki coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in many biochemical processes.

Mode of Action

The compound’s mode of action involves its interaction with its targets through Suzuki coupling reactions . The boronic acid pinacol ester group in the compound enables this reaction . Additionally, the compound can undergo aldol reactions and amination reactions .

Biochemical Pathways

The compound’s involvement in Suzuki coupling reactions suggests that it may affect biochemical pathways involving the formation of carbon-carbon bonds. This could potentially influence a wide range of biochemical processes, as these bonds are fundamental to the structure of many organic compounds. The specific pathways affected would depend on the context in which the compound is used .

Pharmacokinetics

Its physical properties such as its solid state and melting point can impact its bioavailability.

Result of Action

The compound is employed to synthesize aggregation-induced emission molecules (TPA-AN-TPM) . The resulting molecule forms ultrabright red AIE dots with an absolute quantum yield of 12.9% . This suggests that the compound’s action results in the production of highly fluorescent molecules.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, Suzuki coupling reactions typically require the presence of a palladium catalyst . Additionally, the reactions should be carried out under an inert atmosphere . Therefore, the compound’s action can be significantly affected by the presence or absence of these conditions.

properties

IUPAC Name

2,4-diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26BN3O2/c1-26(2)27(3,4)33-28(32-26)22-17-11-16-21(18-22)25-30-23(19-12-7-5-8-13-19)29-24(31-25)20-14-9-6-10-15-20/h5-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHGBACNYDFALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine

CAS RN

1269508-31-7
Record name 2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
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2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
Reactant of Route 3
Reactant of Route 3
2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
Reactant of Route 4
Reactant of Route 4
2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
Reactant of Route 5
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2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
Reactant of Route 6
Reactant of Route 6
2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine

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